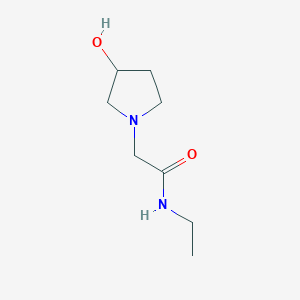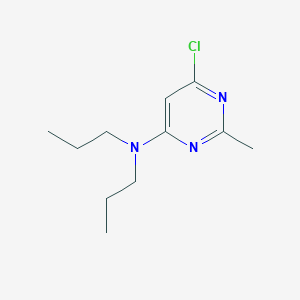
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole
Übersicht
Beschreibung
The compound “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” is likely to be a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms. The bromomethyl and cyclopropyl groups attached to the pyrazole ring could potentially alter its properties and reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring with a bromomethyl group attached at the 4-position and a cyclopropyl group at the 5-position .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The pyrazole ring, being aromatic, can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the nature of the pyrazole ring and the attached groups. For instance, the bromomethyl group is polar, which could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylations and Formation of Tricyclic Compounds Pyrazole derivatives, notably those bearing a cyclopropyl group, are effectively employed in palladium-catalyzed direct arylation processes. This method, using a PdCl(C3H5)(dppb) catalyst, achieves regioselective C4-arylation of pyrazoles without disrupting the cyclopropyl unit. These reactions tolerate a wide range of functional groups on the aryl bromide, leading to tricyclic compounds through intramolecular arylations (Sidhom, Soulé, Doucet, & Allouche, 2018).
Synthesis and Biological Applications Various pyrazole derivatives, including those with bromomethyl and cyclopropyl groups, demonstrate significant biological activities. For instance, specific pyrazole derivatives exhibit notable cytotoxic effects against cancer cells such as breast cancer and leukemia cells, triggering apoptosis. The structural uniqueness of these compounds, along with their biological activities, makes them attractive for developing potential therapeutic agents (Ananda et al., 2017).
Synthesis of Pyrazole Derivatives and Anticancer Activities The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been explored, showing potential as agents against A549 lung cancer cells. These derivatives exhibit dosage- and time-dependent inhibitory effects on cancer cell growth. The research suggests that specific derivatives could be further developed as anticancer drugs, pointing to their relevance in medical research (Zhang et al., 2008).
Advances in Synthesis and Applications of Bis(Pyrazolyl)Methanes Pyrazole and its derivatives, including bis(pyrazolyl)methanes, are prominent in medicinal and biological applications due to their wide range of biological activities. The synthesis methods and applications of these compounds have been explored extensively, reflecting their importance in pharmaceutical and medicinal chemistry (Sadeghpour & Olyaei, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKYNMLLSUOFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



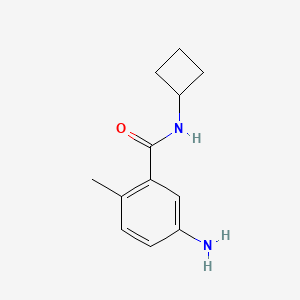
![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)
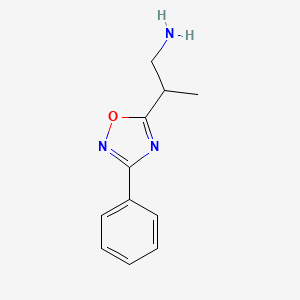
![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467501.png)
![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)
![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)

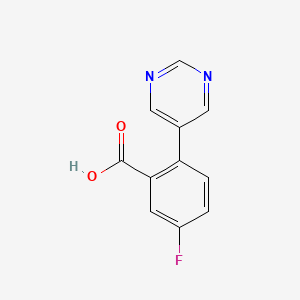
![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)
![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)
